

Application Notes and Protocols: Semaglutide In Vitro Cell Culture Assays

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Compound of Interest

Compound Name: *Delicious peptide*

Cat. No.: *B1667906*

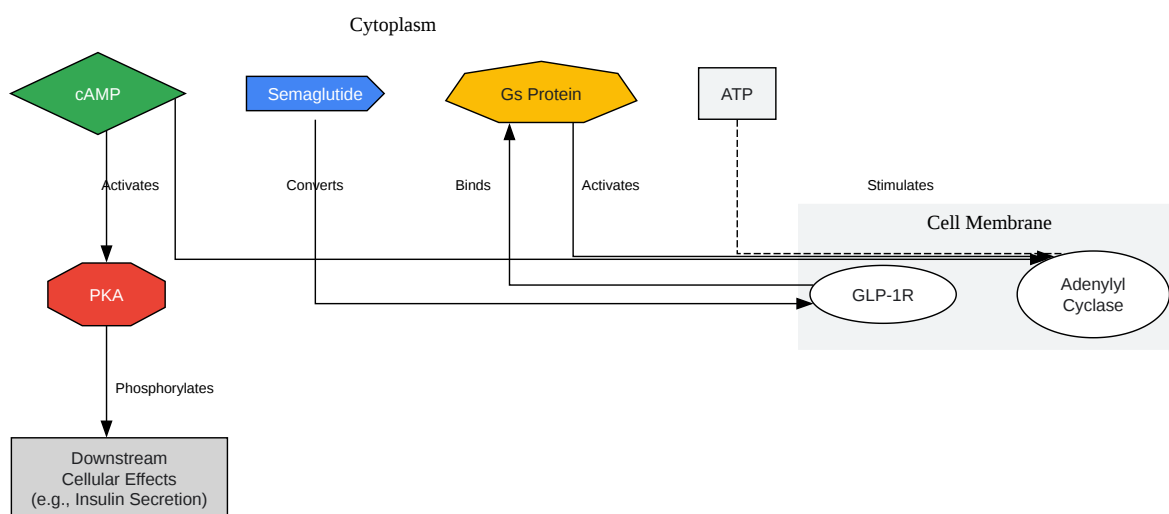
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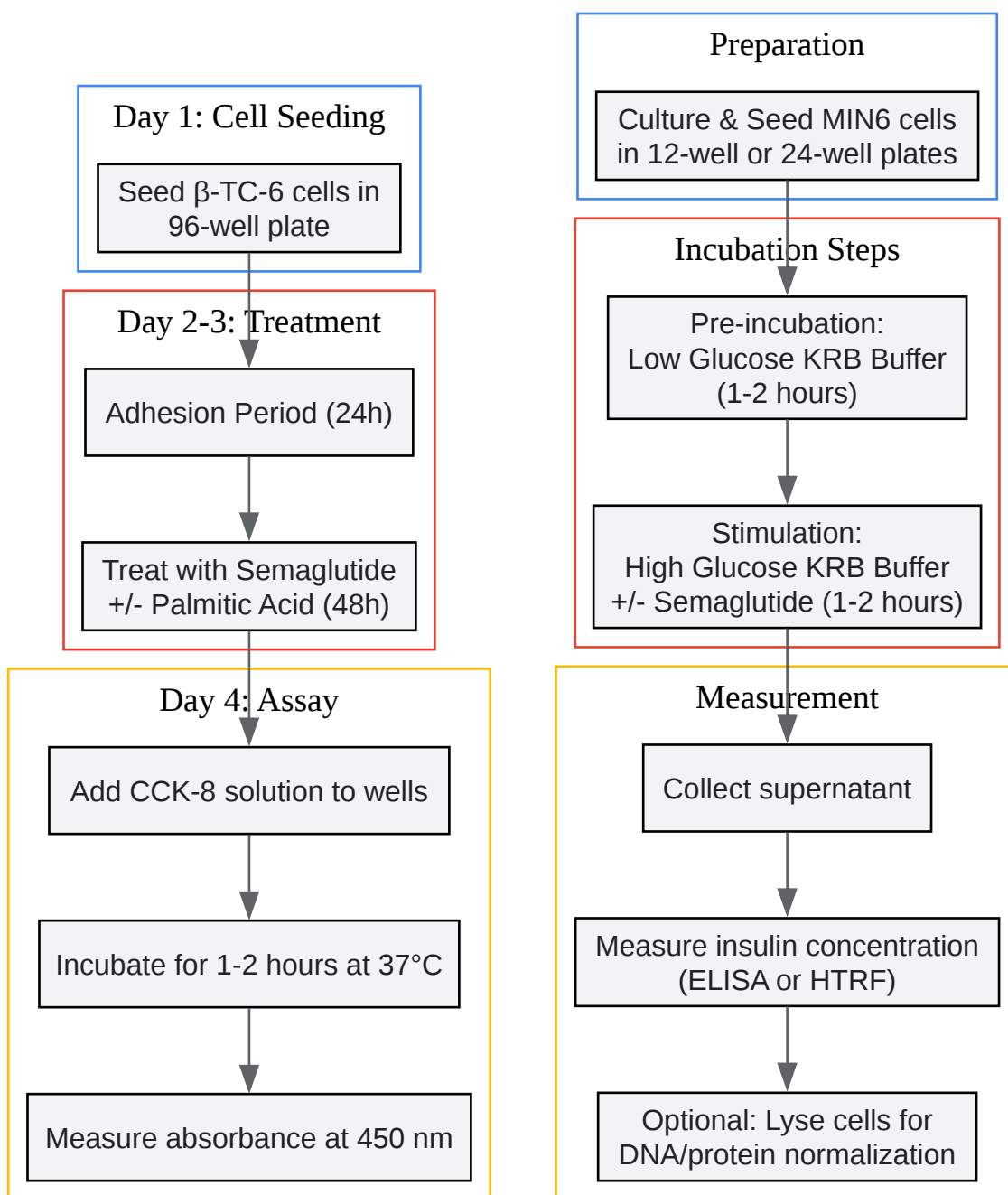
Introduction

Semaglutide is a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. It shares 94% structural homology with human GLP-1 and is utilized for the treatment of type 2 diabetes and obesity.[1] Its mechanism of action involves activating the GLP-1 receptor, which is a Gs-coupled G protein-coupled receptor (GPCR).[2] This activation stimulates glucose-dependent insulin release, reduces food intake, and delays gastric emptying.[2] In vitro cell-based assays are crucial for characterizing the potency, efficacy, and downstream cellular effects of Semaglutide, providing essential data for research and drug development.

Mechanism of Action: GLP-1 Receptor Signaling

Semaglutide binds to and activates the GLP-1 receptor (GLP-1R) on the surface of target cells, such as pancreatic beta cells. This binding initiates a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein complex. The activated Gs α subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological effects of Semaglutide, including enhanced insulin secretion.





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References

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